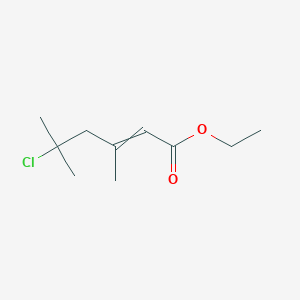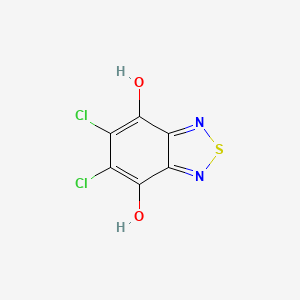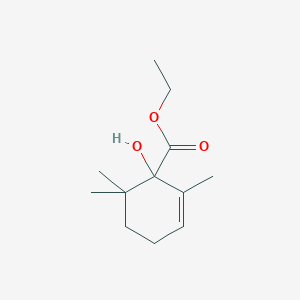
Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclohexene ring substituted with ethyl, hydroxy, and carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate typically involves the esterification of 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and it is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ethyl 1-oxo-2,6,6-trimethylcyclohex-2-ene-1-carboxylate.
Reduction: this compound.
Substitution: Various substituted ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylates.
Aplicaciones Científicas De Investigación
Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the carboxylate group can act as a nucleophile in various reactions. These interactions can influence the compound’s reactivity and its role in different chemical and biological processes.
Comparación Con Compuestos Similares
Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate can be compared with similar compounds such as:
4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde: This compound has a similar structure but with an aldehyde group instead of an ester group.
2,6,6-Trimethyl-2-cyclohexene-1,4-dione: This compound has a dione structure and different reactivity.
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: This compound has an acetaldehyde group and different applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
82147-57-7 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-5-15-10(13)12(14)9(2)7-6-8-11(12,3)4/h7,14H,5-6,8H2,1-4H3 |
Clave InChI |
ZMKIGMIAYHQWJF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(C(=CCCC1(C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


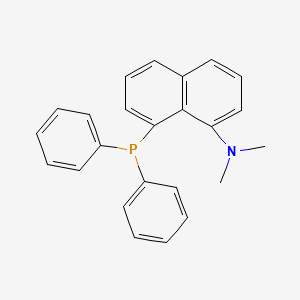
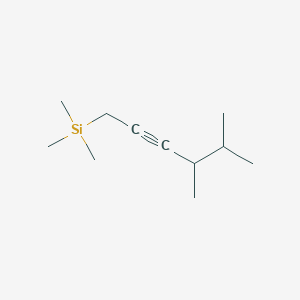
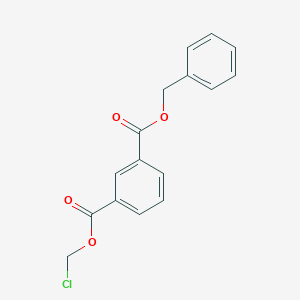
![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)
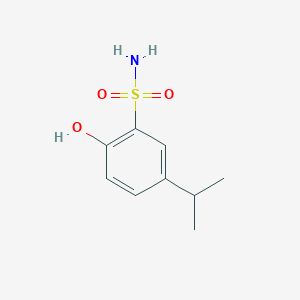
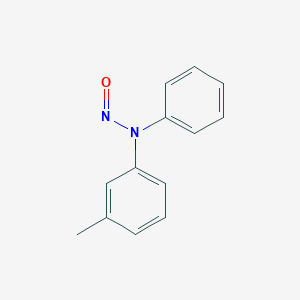
![4,4'-Dioctyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14418273.png)


